((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

Vue d'ensemble

Description

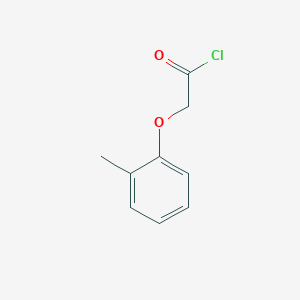

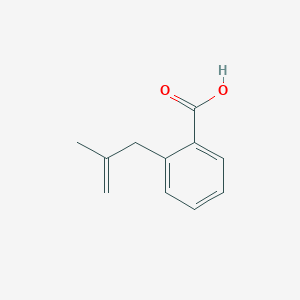

“((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane” is a derivative of alkane and can be used as a silane reagent . It has a CAS Number of 31469-16-6 and a molecular weight of 188.34 . The IUPAC name for this compound is (1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane .

Synthesis Analysis

The synthesis of this compound involves several precursors such as Chlorotrimethylsilane and Ethyl isobutyrate . The synthesis process has been documented in various literature .

Molecular Structure Analysis

The molecular formula of this compound is C9H20O2Si . The InChI code is 1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 .

Chemical Reactions Analysis

This compound can be used as a catalyst or initiator for group transfer polymerization reactions . It can also be used as a multifunctional reagent for conjugate addition and hydroformylation reactions .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 182.4±23.0 °C at 760 mmHg . The flash point is 50.2±23.0 °C .

Applications De Recherche Scientifique

-

Chemical Synthesis

- This compound can be used as a silane reagent . Silane reagents are often used in chemical synthesis for their ability to form bonds with a variety of other elements.

- It could potentially be used in group transfer polymerization reactions as a catalyst or initiator .

- It could also be used as a multifunctional reagent in conjugate addition and hydroformylation reactions .

-

Material Science

- A study was conducted on the mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations . This compound could potentially be used in similar studies due to its structural similarity to prop-2-en-1-one.

- The study calculated several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

- The results of these calculations provide a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .

Safety And Hazards

This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as P210, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALADLYHTLGGECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450036 | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane | |

CAS RN |

31469-16-6 | |

| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)